2-Methyltridecan-4-one

Catalog No.
S15156467
CAS No.
61549-00-6
M.F
C14H28O
M. Wt
212.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltridecan-4-one

CAS Number

61549-00-6

Product Name

2-Methyltridecan-4-one

IUPAC Name

2-methyltridecan-4-one

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13H,4-12H2,1-3H3

InChI Key

OOYRVTSFYRRJKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(C)C

2-Methyltridecan-4-one is an organic compound with the molecular formula C14H28OC_{14}H_{28}O. It belongs to the class of ketones and is characterized by the presence of a carbonyl group (C=O) located at the fourth carbon of a 14-carbon chain, with a methyl group attached to the second carbon. This compound is an isomer of tetradecane and has several structural and physical properties that define its behavior in various chemical contexts.

Typical of ketones, including:

  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Although ketones are generally resistant to oxidation, they can undergo oxidative cleavage under strong conditions, leading to smaller carbonyl compounds.
  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

2-Methyltridecan-4-one can be synthesized through several methods:

  • Reduction of 2,2-Dimethyl-3-decylthiirane: This method involves reducing the thiirane compound using metallic lanthanum in tetrahydrofuran, yielding 2-Methyltridecan-4-one along with byproducts such as 12,12,13,13-tetramethyltetracosane and alkenes .
  • Hydrogenation of 13-Bromo-2-methyldecan-2-ol: This reaction can be catalyzed by Raney nickel, facilitating the conversion of the alcohol into the corresponding ketone .
  • Alkylation Reactions: Starting from simpler ketones or aldehydes, alkylation reactions can introduce the necessary carbon chain and functional groups.

Several compounds share structural similarities with 2-Methyltridecan-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TridecanoneC13H26OC_{13}H_{26}OA straight-chain ketone without branching.
TetradecanoneC14H28OC_{14}H_{28}OA straight-chain ketone one carbon longer.
2-MethyltridecaneC14H30C_{14}H_{30}An alkane isomer without a functional group.
3-Methyltridecan-2-oneC14H28OC_{14}H_{28}OA positional isomer with a different carbonyl position.

Uniqueness

The uniqueness of 2-Methyltridecan-4-one lies in its specific arrangement of functional groups and branching structure, which influences its physical properties and reactivity compared to its straight-chain counterparts like tridecanone and tetradecanone. The presence of a methyl group at the second position contributes to its distinct chemical behavior and potential applications.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

212.214015512 g/mol

Monoisotopic Mass

212.214015512 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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